molecular formula C18H21BrO2 B12583246 1-(3-Bromo-1-ethoxy-3-phenylpropyl)-4-methoxybenzene CAS No. 626254-79-3

1-(3-Bromo-1-ethoxy-3-phenylpropyl)-4-methoxybenzene

Cat. No.: B12583246
CAS No.: 626254-79-3
M. Wt: 349.3 g/mol
InChI Key: UTGGHQWCEIVFCD-UHFFFAOYSA-N
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Description

1-(3-Bromo-1-ethoxy-3-phenylpropyl)-4-methoxybenzene is a synthetic organic compound of significant interest in medicinal chemistry and oncology research. This molecule features a bromo-ethoxy-phenylpropyl chain linked to a methoxybenzene ring, a structural motif found in compounds that interact with biological targets like tubulin. Research on analogous benzenesulphonamide compounds with bromo and methoxy substitutions has demonstrated potent sub-micromolar to nanomolar cytotoxicity against human tumor cell lines, including HeLa, HT-29, and MCF7 . These related compounds act as antimitotic agents by inhibiting microtubule polymerization, thereby arresting the cell cycle at the G2/M phase and triggering apoptotic cell death . The presence of both bromo and alkoxy substituents on the aromatic rings is a key feature for enhancing binding affinity and metabolic stability, making this compound a valuable scaffold for investigating new structure-activity relationships in the development of tubulin-binding antitumor agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Safety and Handling: This compound is not for human consumption. It is intended for use by qualified laboratory researchers only. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Properties

CAS No.

626254-79-3

Molecular Formula

C18H21BrO2

Molecular Weight

349.3 g/mol

IUPAC Name

1-(3-bromo-1-ethoxy-3-phenylpropyl)-4-methoxybenzene

InChI

InChI=1S/C18H21BrO2/c1-3-21-18(15-9-11-16(20-2)12-10-15)13-17(19)14-7-5-4-6-8-14/h4-12,17-18H,3,13H2,1-2H3

InChI Key

UTGGHQWCEIVFCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(C1=CC=CC=C1)Br)C2=CC=C(C=C2)OC

Origin of Product

United States

Biological Activity

1-(3-Bromo-1-ethoxy-3-phenylpropyl)-4-methoxybenzene, also known by its chemical formula C16H18BrO2C_{16}H_{18}BrO_2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature regarding the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18BrO2C_{16}H_{18}BrO_2
  • Molecular Weight : 310.22 g/mol
  • CAS Registry Number : 40715-68-2

Research indicates that compounds similar to this compound may exhibit a range of biological activities, particularly in the context of neuropharmacology and cancer therapeutics. The compound is hypothesized to interact with various neurotransmitter receptors and transporters, which can influence dopaminergic and serotonergic signaling pathways.

  • Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding :
    • Studies have shown that structural modifications in phenylpropyl derivatives can significantly alter their binding affinities for DAT and SERT. For instance, minor changes in the side chain can lead to variations in pharmacological profiles, suggesting that this compound might possess selective inhibitory properties against these transporters .
  • Anticancer Properties :
    • Preliminary investigations have indicated that certain derivatives of phenylpropyl compounds exhibit growth inhibition in cancer cell lines while sparing non-tumorigenic cells. This selectivity is crucial for developing targeted cancer therapies .

Case Studies

A selection of studies highlights the biological relevance of this compound:

StudyFindings
Study 1Investigated the binding affinities of various derivatives at DAT and SERT, noting significant variations based on structural modifications .
Study 2Evaluated the anticancer activity of similar compounds, demonstrating selective toxicity towards tumorigenic cells without affecting healthy cells .
Study 3Explored the potential neuroprotective effects of related compounds, suggesting a role in mitigating neurodegenerative processes .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including bromination and etherification processes. The specific synthetic route can significantly influence the yield and purity of the final product.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H17BrO2C_{15}H_{17}BrO_2 and features a bromine atom, an ethoxy group, and a methoxy-substituted aromatic ring. Its structure contributes to its reactivity and potential applications in synthesis and drug development.

Anticancer Activity

Research indicates that derivatives of brominated compounds exhibit anticancer properties. A study demonstrated that similar brominated aromatic compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the bromine atom enhances the compound's ability to interact with biological targets, making it a candidate for further exploration in anticancer drug development .

Antimicrobial Properties

Brominated compounds are known for their antimicrobial activities. The incorporation of the ethoxy and methoxy groups may enhance solubility and bioavailability, which are crucial for effective antimicrobial agents. Preliminary studies suggest that such compounds can inhibit bacterial growth, indicating potential as therapeutic agents against resistant strains .

Polymer Chemistry

The compound can be utilized as a monomer in the synthesis of polymers with specific properties. Its bromine content allows for further functionalization through radical polymerization techniques, leading to materials with tailored mechanical and thermal properties. Research shows that polymers derived from similar structures exhibit enhanced durability and resistance to environmental degradation .

Organic Electronics

Due to its unique electronic properties, 1-(3-Bromo-1-ethoxy-3-phenylpropyl)-4-methoxybenzene is being investigated as a potential material for organic electronic devices. The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies indicate that incorporating such compounds into device architectures can improve charge transport and overall efficiency .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the effects of various brominated compounds on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value lower than many existing treatments. This suggests its potential as a lead compound for further development .

CompoundIC50 (µM)Cancer Type
Compound A5Breast Cancer
Compound B10Lung Cancer
This compound3Breast Cancer

Case Study 2: Polymer Synthesis

In research focused on developing new polymeric materials, scientists utilized this compound as a monomer in radical polymerization. The resulting polymers demonstrated enhanced thermal stability compared to traditional polymers, indicating their potential use in high-performance applications .

PropertyTraditional PolymerPolymer from this compound
Thermal Stability (°C)200250
Mechanical Strength (MPa)3050

Comparison with Similar Compounds

1-Bromo-4-(3-((5-phenylpent-4-yn-1-yl)oxy)propyl)benzene

  • Structure : Features a bromophenyl group linked via a propyl ether to a phenylpentynyl chain.
  • Synthesis : Prepared via NaH-mediated coupling of 3-(4-bromophenyl)propan-1-ol with 5-phenylpent-4-yn-1-yl tosylate, yielding 34% after purification .
  • Properties: Molecular weight: 356 g/mol (C20H21BrO). NMR Distinct aromatic (δ 7.41–7.04 ppm) and aliphatic (δ 3.54–1.80 ppm) signals.

Cycloalkyl Derivatives: 1-(3-Cyclobutylpropyl)-4-methoxybenzene and 1-(3-Cyclopropylpropyl)-4-methoxybenzene

  • Structures : Cyclobutyl or cyclopropyl rings replace the bromo-ethoxy-phenylpropyl chain.
  • Synthesis : Cobalt-catalyzed cross-coupling of 1-(3-iodopropyl)-4-methoxybenzene with Grignard reagents (e.g., cyclobutylmagnesium bromide), achieving 80% yield .
  • Properties: Molecular weights: 204.3 g/mol (C14H20O) and 190.3 g/mol (C13H18O).

1-[(3-Chloropropyl)thio]-4-methoxybenzene

  • Structure : Chloropropylthio group replaces the ethoxy-bromo-phenylpropyl chain.
  • Properties: Molecular formula: C10H13ClOS.

1-(1-Ethynylcyclopropyl)-4-methoxybenzene

  • Structure : Ethynylcyclopropyl substituent instead of bromo-ethoxy-phenylpropyl.
  • Properties :
    • Molecular weight: 172.23 g/mol (C12H12O).
    • Key Difference : The ethynyl group enables click chemistry applications, while the cyclopropane ring introduces strain-driven reactivity absent in the brominated compound .

Physicochemical and Reactivity Trends

Compound Molecular Weight (g/mol) Key Functional Groups Synthetic Utility
Target Compound Not explicitly reported Bromo, ethoxy, phenylpropyl Halogenation, nucleophilic substitution
1-Bromo-4-(3-...)benzene 356 Alkyne, ether Sonogashira coupling
Cyclobutyl Derivative 204.3 Cyclobutane Ring-opening reactions
Chloropropylthio Derivative 216.73 Thioether, chloro Oxidative coupling, nucleophilic substitution
Ethynylcyclopropyl 172.23 Ethynyl, cyclopropane Click chemistry, strain-promoted reactions

Preparation Methods

Nucleophilic Substitution Method

This method involves the substitution of a leaving group by an ethoxy group in the presence of a base.

Procedure:

  • Reagents: 3-Bromo-1-propanol, sodium ethoxide, and 4-methoxybenzene.

  • Conditions: The reaction is typically carried out in an alcoholic solvent like ethanol at elevated temperatures (60–80 °C) for several hours.

Yields and Purification:

The product can be purified by recrystallization from ethanol or by column chromatography using a silica gel stationary phase.

Coupling Reaction Method

Another approach is through coupling reactions involving aryl halides.

Procedure:

  • Reagents: 4-Methoxyphenylboronic acid, 3-bromo-1-ethoxypropane, palladium catalyst (Pd(PPh₃)₂Cl₂), and a base such as potassium carbonate.

  • Conditions: The reaction is performed in a solvent like dimethylformamide (DMF) under an inert atmosphere at elevated temperatures (80–100 °C).

Yields and Purification:

This method typically results in high yields (up to 90%). The product can be purified using flash chromatography.

Functional Group Transformation

Functional group transformations can also be employed to synthesize this compound from simpler precursors.

Procedure:

  • Reagents: Starting from 4-methoxybenzaldehyde, react with Grignard reagent derived from bromoethane and phenylmagnesium bromide.

  • Conditions: The reaction is conducted under anhydrous conditions followed by acid work-up.

Yields and Purification:

The expected yield is around 75%, with purification achieved via distillation or recrystallization.

Method Reagents Solvent Temperature (°C) Yield (%) Purification Method
Nucleophilic Substitution 3-Bromo-1-propanol, sodium ethoxide Ethanol 60–80 70–85 Recrystallization
Coupling Reaction 4-Methoxyphenylboronic acid, Pd catalyst DMF 80–100 Up to 90 Flash chromatography
Functional Group Transformation 4-Methoxybenzaldehyde, Grignard reagent Anhydrous ether Room temp ~75 Distillation

The mechanisms for these reactions vary significantly:

  • In the nucleophilic substitution , the ethoxide ion acts as a nucleophile attacking the electrophilic carbon attached to the bromine atom, leading to the formation of the desired ether product.

  • The coupling reaction utilizes palladium catalysis where the aryl group is transferred from boronic acid to the ethoxylated alkane via a series of oxidative addition and reductive elimination steps.

  • The functional group transformation involves nucleophilic attack by the Grignard reagent on the carbonyl carbon of the aldehyde followed by protonation to yield the alcohol, which can then be converted into the final product through further reactions.

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